
Gamitrinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12 . G-TPP is widely used in various scientific fields due to its unique chemical properties and structural resemblance to natural porphyrins.
科学的研究の応用
G-TPP has a wide range of scientific research applications, including:
作用機序
G-TPP exerts its effects through its ability to bind to metal ions and form stable complexes . These complexes can participate in various biochemical reactions, such as electron transfer and catalysis. The molecular targets and pathways involved include enzymes and proteins that interact with porphyrins in biological systems .
Safety and Hazards
A phase I clinical trial has been initiated to evaluate the safety and efficacy of Gamitrinib in patients with advanced cancer . The primary objective of the study is to determine the safety profile of this compound, including identification of dose-limiting toxicities (DLT) and maximum tolerated dose (MTD) in patients with advanced cancers .
将来の方向性
Fox Chase Cancer Center has opened an investigator-initiated, phase 1 clinical trial to evaluate the safety and efficacy of Gamitrinib in patients with advanced cancer . This study is based on preclinical data demonstrating the anticancer activity, unique mechanism of action, and preliminary safety of this compound . The trial is designed to enroll 18 to 36 patients, with the primary goal of determining safety and tolerability .
準備方法
Synthetic Routes and Reaction Conditions
G-TPP is primarily synthesized using two methods: the Lindsey method and the Adler method . In the Lindsey method, benzaldehyde is condensed with pyrrole in a halogenated solvent at room temperature, followed by oxidation to yield G-TPP. The Adler method involves the condensation of benzaldehyde with pyrrole under acidic conditions, followed by oxidation.
Industrial Production Methods
Industrial production of G-TPP typically involves large-scale synthesis using the Lindsey method due to its efficiency and high yield. The process is optimized to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
G-TPP undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
Oxidation: G-TPP can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of G-TPP is typically carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of hydrogen atoms in G-TPP with other functional groups using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of G-TPP with altered chemical and physical properties, making them suitable for specific applications.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a reagent in organic synthesis.
Triphenylphosphine oxide: A derivative of triphenylphosphine with similar chemical properties.
Uniqueness of G-TPP
G-TPP is unique due to its structural resemblance to natural porphyrins, making it an ideal model compound for studying porphyrin chemistry and its applications in various fields. Its ability to form stable complexes with metal ions and participate in biochemical reactions further distinguishes it from other similar compounds .
特性
CAS番号 |
1131626-46-4 |
|---|---|
分子式 |
C52H65N3O8P+ |
分子量 |
891.1 g/mol |
IUPAC名 |
6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium |
InChI |
InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20-,36-21+,38-33+/t35-,37+,45+,46+,48-,50+/m1/s1 |
InChIキー |
OAUJLFPWRFHSNE-FEHIUCOBSA-O |
異性体SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |
正規SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6Z)-2-Hydroxy-6-({[(1R,2R)-2-{[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}cyclohexyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1496514.png)
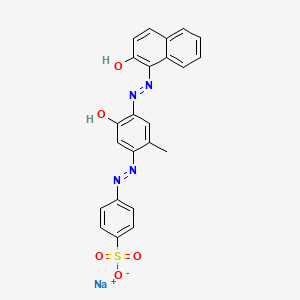
![5-Phenyl-2-piperidin-4-YL-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1496522.png)

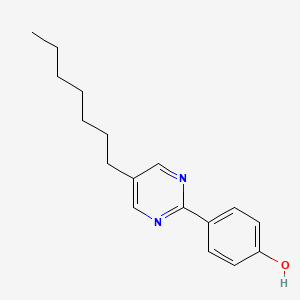
![4-Amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B1496527.png)
![1-Ethyl-5-methyl[1,2,4]triazolo[4,3-a]quinoline-8-ol](/img/structure/B1496530.png)

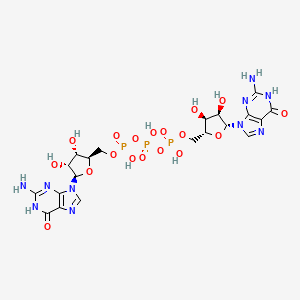
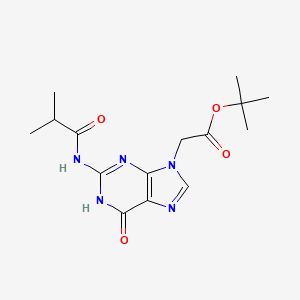
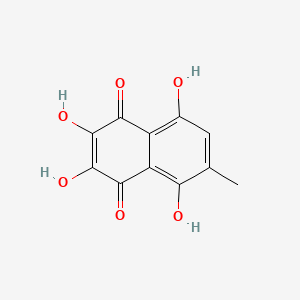
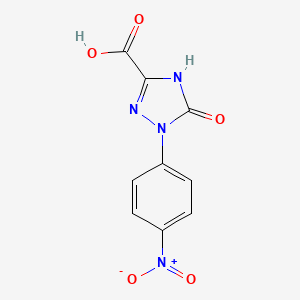
![5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1496539.png)
